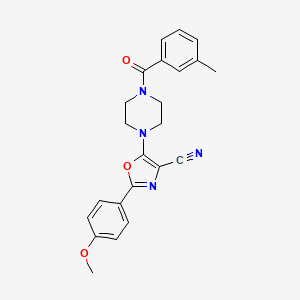
2-(4-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, also known as MMBO, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. MMBO is a member of the oxazole family of compounds, which are known to have a variety of biological activities. In
科学的研究の応用
Synthesis and Antimicrobial Activities
This compound has been explored in the realm of organic synthesis and its derivatives have been tested for antimicrobial activities. For instance, the synthesis of various triazole derivatives, including those incorporating methoxyphenyl and piperazine units, has shown promising antimicrobial properties against test microorganisms. These compounds exhibit good to moderate activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Radioligand Development for PET Imaging
Arylpiperazinylthioalkyl derivatives, related structurally to the compound , have been synthesized with carbon-11 labeling for use as PET (Positron Emission Tomography) radioligands. These compounds, aimed at imaging of 5-HT1A receptors, show the potential of methoxyphenyl-piperazine derivatives in developing diagnostic tools for neurological conditions (Gao, Wang, & Zheng, 2012).
Antimicrobial Agent Development
Further studies have synthesized azole derivatives incorporating methoxyphenyl and piperazine units, demonstrating significant antimicrobial activity. These findings underscore the versatility of such compounds in creating effective antimicrobial agents (Başoğlu et al., 2013).
Tuberculostatic Activity
Derivatives of the compound, specifically those integrating phenylpiperazine units, have been investigated for their tuberculostatic activity. The research has identified compounds with minimum inhibiting concentrations that demonstrate potential in treating tuberculosis (Foks et al., 2004).
PPARpan Agonist Synthesis
Efficient synthesis methods have been developed for potent PPARpan agonists, incorporating the methoxyphenyl and piperazine motifs. These agonists play a critical role in metabolic regulation and have therapeutic potential in treating metabolic disorders (Guo et al., 2006).
特性
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-4-3-5-18(14-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(30-23)17-6-8-19(29-2)9-7-17/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXWMRACCNEEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

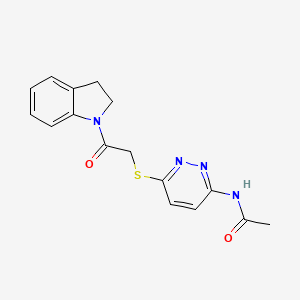
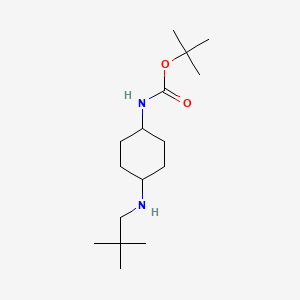
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2714606.png)
![1-((4-chlorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2714607.png)
![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2714612.png)
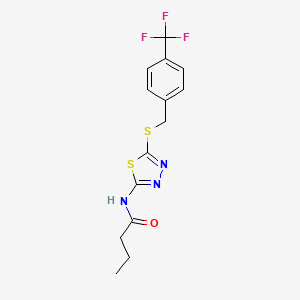

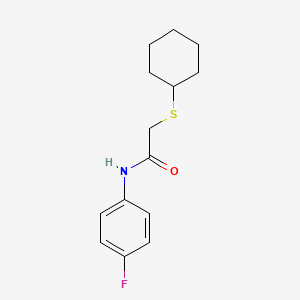


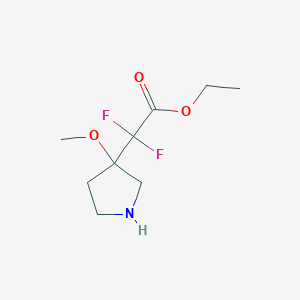
![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)
![N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)